Sodium 4-tolyltriazole

Overview

Description

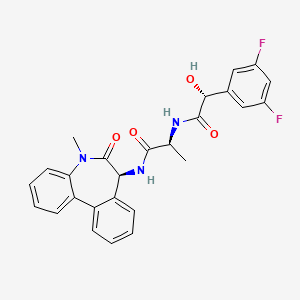

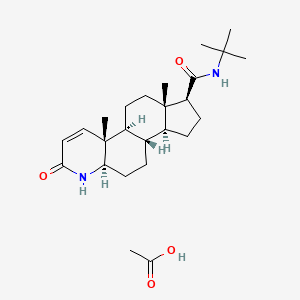

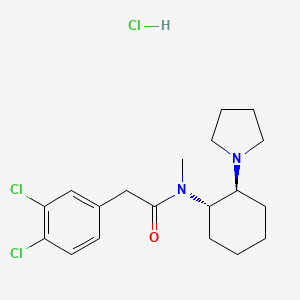

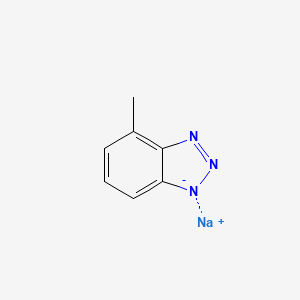

Sodium 4-tolyltriazole is a chemical compound with the molecular formula C7H6N3Na . It is a derivative of tolyltriazole, which is a mixture of isomers that differ from benzotriazole by the addition of one methyl group attached somewhere on the benzene ring .

Synthesis Analysis

The synthesis of Sodium 4-tolyltriazole involves adding water and tolyltriazole into a reaction bottle, starting a stirring reaction device, adding sodium hydroxide in batches at room temperature, stirring and carrying out reaction at room temperature, adding activated carbon, heating until the temperature rises up to 50-60 DEG C, performing heat preservation and decolorizing, filtering when the filtrate is hot, and cooling the filtrate to room temperature .Molecular Structure Analysis

The molecular structure of Sodium 4-tolyltriazole is represented by the InChI stringInChI=1S/C7H6N3.Na/c1-5-3-2-4-6-7 (5)9-10-8-6;/h2-4H,1H3;/q-1;+1 . The Canonical SMILES representation is CC1=C2C (=CC=C1) [N-]N=N2. [Na+] . Chemical Reactions Analysis

The analysis of Sodium 4-tolyltriazole’s chemical reactions is based on the UV-photolysis of triazole in the presence of a chemical catalyst to form a dimer or polymer of the triazole. A stoichiometric amount of a soluble yellow-colored compound is then formed .Physical And Chemical Properties Analysis

Sodium 4-tolyltriazole has a molecular weight of 155.13 g/mol . It has 0 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 0 rotatable bond count . Its exact mass and monoisotopic mass are 155.04594149 g/mol .Scientific Research Applications

Corrosion Inhibitor

Tolytriazole Sodium Salt is identified as an effective copper corrosion inhibitor in cooling systems . It’s especially useful in systems using treated municipal effluent as makeup water . The presence of free chlorine and copper metal can significantly remove Tolytriazole Sodium Salt from the solution .

Metal Protection

1,2,3-Triazole compounds, such as Tolytriazole Sodium Salt, have been found useful as molecular well-defined corrosion inhibitors for metals like steels, copper, iron, aluminum, and their alloys in several aggressive media .

Industrial Applications

Tolytriazole Sodium Salt is used in various industrial applications due to its corrosion inhibiting properties. It’s used in heat exchangers and other systems where metal components need protection from corrosion .

Chemical Production

Tolytriazole Sodium Salt is produced through a simple and easy process that is pollution-free and low in production cost . The production method can be realized in a large-scale production mode .

Purification Process

A method for purifying Tolytriazole Sodium Salt has been developed that can improve the quality of the product and reduce its turbidity . This method has the advantages of simple process, time-saving property, and high product yield .

Bio-Inspired Surfaces

Research advances in bio-inspired surfaces have shown potential applications of Tolytriazole Sodium Salt in corrosion protection . These surfaces mimic natural structures and have shown promising results in preventing corrosion.

Mechanism of Action

Target of Action

Tolytriazole Sodium Salt, also known as Sodium 4-tolyltriazole, primarily targets copper and copper-based metals . These metals are often found in various industrial systems such as cooling towers and air conditioning systems .

Mode of Action

The compound acts as a corrosion inhibitor . It achieves this by forming a complex with the target metals, particularly copper and copper-based alloys . This complex formation inhibits the anodic and cathodic reactions of corrosion of zinc . The adsorption behavior of Tolytriazole Sodium Salt conforms to the Langmuir adsorption isotherm, indicating a typical chemical adsorption .

Biochemical Pathways

It does this by forming a protective layer on the surface of the metal, preventing interaction with corrosive substances .

Pharmacokinetics

It is known that the compound is used in aqueous solutions, suggesting it is water-soluble . Its effectiveness as a corrosion inhibitor suggests it has good distribution when applied to metal surfaces .

Result of Action

The primary result of Tolytriazole Sodium Salt’s action is the inhibition of corrosion on copper and copper-based metals . By forming a protective layer on the metal surface, it prevents the metal from interacting with corrosive substances, thereby preserving the integrity of the metal .

Action Environment

Environmental factors can influence the action of Tolytriazole Sodium Salt. For instance, its effectiveness as a corrosion inhibitor can be affected by the presence of other substances in the environment . Additionally, the compound is considered to be persistent in the environment, suggesting it may remain active for a long time .

Safety and Hazards

Sodium 4-tolyltriazole is a severe eye irritant. It causes somnolence and gastritis in oral lethal-dose studies of rats . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name |

sodium;4-methylbenzotriazol-1-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N3.Na/c1-5-3-2-4-6-7(5)9-10-8-6;/h2-4H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REERYFLJRPUSHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)[N-]N=N2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N3Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear yellow to amber liquid; [EPA ChAMP: Submission] | |

| Record name | 1H-Benzotriazole, 6(or 7)-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium tolyltriazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18779 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Sodium 4-tolyltriazole | |

CAS RN |

63394-06-9, 64665-57-2 | |

| Record name | Sodium 4-tolyltriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063394069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzotriazole, 6(or 7)-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 4(or 5)-methyl-1H-benzotriazolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 4-TOLYLTRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27034S05ER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.